

Off-target kinase inhibition profile of Whi-P154

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Compound of Interest		
Compound Name:	Whi-P154	
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An In-depth Technical Guide on the Off-Target Kinase Inhibition Profile of Whi-P154

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whi-P154 is a quinazoline derivative initially identified as a potent inhibitor of Janus kinase 3 (JAK3).[1][2][3] It has been explored for its potential immunosuppressive and anti-cancer activities.[4] While demonstrating selectivity for JAK3 over other JAK family members like JAK1 and JAK2, Whi-P154 exhibits a broader kinase inhibition profile, affecting several other signaling pathways.[1][2][3] Understanding this off-target profile is critical for the accurate interpretation of experimental results and for the potential clinical development of this compound. This technical guide provides a comprehensive overview of the off-target kinase inhibition profile of Whi-P154, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Quantitative Kinase Inhibition Data

The inhibitory activity of **Whi-P154** has been assessed against a panel of kinases. The following tables summarize the quantitative data, presenting the half-maximal inhibitory concentrations (IC50) for both the primary target and known off-targets, as well as kinases found to be insensitive to **Whi-P154**.

Table 1: Inhibitory Activity of Whi-P154 against Primary Target and Off-Target Kinases



Kinase Target	IC50 Value	Notes
Primary Target		
JAK3	1.8 μM	Potent inhibition.[1][2][3]
Off-Target Kinases		
EGFR	4 nM	High-affinity off-target.[2][5][6]
VEGFR	100 nM	Moderate inhibition.[5]
Src	100 nM	Moderate inhibition.[5]
Abl	Inhibited	Specific IC50 not consistently reported, but inhibition is noted.[1][2]
MAPK	Inhibited	Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2]
PI3-K	Inhibited	Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2]

Table 2: Kinases Insensitive to Whi-P154 Inhibition



JAK1 > 10 μM[4] $ JAK2 > 10 μM[4] $ AKT $ > 30 μM[1][5] $ Aurora A $ > 30 μM[1][5] $	
AKT > 30 μM[1][5]	
Aurora A > 30 μM[1][5]	
CDK2 $> 30 \mu\text{M}[1][5]$	
CDK6 > 30 μM[1][5]	
CHK1 > 30 μM[1][5]	
FGFR1 $> 30 \mu\text{M}[1][5]$	
GSK3b $> 30 \mu M[1][5]$	
IKKb > 30 μM[1][5]	
IKKi > 30 μM[1][5]	
INSR > 30 μ M[1][5]	
MAPK1 > 30 μM[1][5]	
MAPKAP-K2 > 30 μM[1][5]	
MASK $> 30 \mu\text{M}[1][5]$	
MET $> 30 \mu\text{M}[1][5]$	
PAK4 $> 30 \mu M[1][5]$	
PDK1 > 30 μM[1][5]	
PKCb $> 30 \mu\text{M}[1][5]$	
ROCK1 > 30 μ M[1][5]	
TaoK3 > 30 μM[1][5]	
TrkA > 30 μ M[1][5]	



Experimental Protocols

The determination of the kinase inhibition profile of **Whi-P154** typically involves in vitro kinase assays. The following is a generalized protocol based on commonly cited methodologies for assessing kinase inhibition.

In Vitro Kinase Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of **Whi-P154** against a panel of purified recombinant kinases.

2. Materials:

- Purified recombinant human or rat kinases (full-length or GST-kinase domain fusion proteins).[1][5]
- Whi-P154 compound (stock solution in DMSO).
- Kinase-specific substrate (peptide or protein).
- ATP (Adenosine triphosphate).
- Assay buffer (typically contains a buffering agent, MgCl2, and other cofactors as required by the specific kinase).
- 96-well plates.
- Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™], or radiolabeled ATP [y-32P]ATP).
- Plate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method).

3. Procedure:

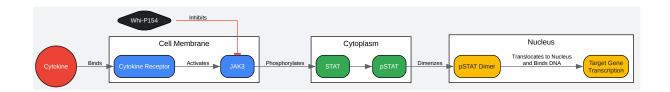
- Compound Preparation: Prepare a serial dilution of **Whi-P154** in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., ranging from 0.1 μ M to 250 μ M).[1][5]
- Kinase Reaction Setup:
- Add a defined amount of the purified kinase to each well of a 96-well plate.
- Add the diluted Whi-P154 or DMSO (vehicle control) to the wells.
- Incubate the kinase and inhibitor for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
- Initiation of Kinase Reaction:



- Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
- Add the substrate/ATP mixture to each well to initiate the kinase reaction.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
- Termination and Detection:
- Stop the kinase reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays) or by proceeding directly to the detection step.
- Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
- Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
- Data Analysis:
- Subtract the background signal (wells with no kinase).
- Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
- Plot the percentage of kinase inhibition versus the logarithm of the Whi-P154 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

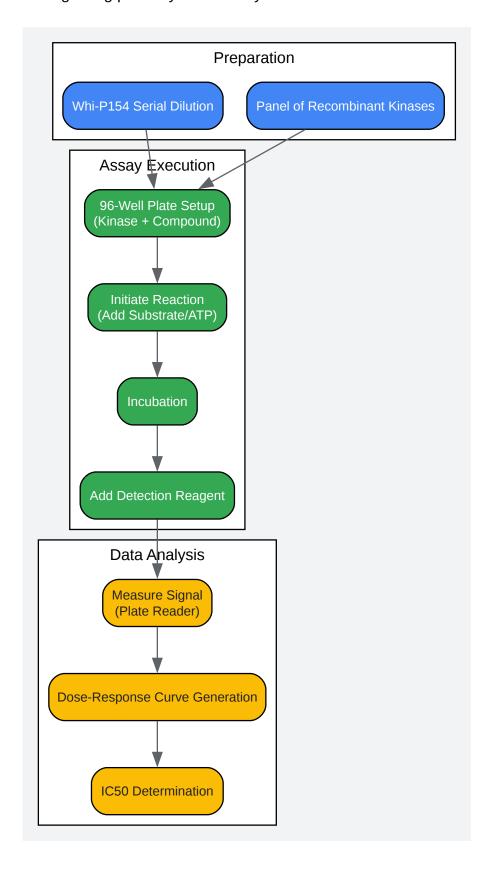
The following diagrams illustrate the primary signaling pathway of **Whi-P154**'s intended target and a general workflow for kinase profiling.



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Caption: JAK/STAT signaling pathway inhibited by Whi-P154.



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Caption: General workflow for in vitro kinase profiling.

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